![molecular formula C13H11Cl2NO2 B11840888 (3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11840888.png)
(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Doebner hydrogen-transfer reaction, which is used for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to both electron-withdrawing and electron-donating groups, making it versatile for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. The use of catalysts such as BF3·THF in solvents like MeCN (acetonitrile) has been reported to improve the efficiency of the synthesis . The reaction conditions, including temperature and solvent choice, are crucial for maximizing the yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines.
Scientific Research Applications
(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit various enzymes and receptors, which can lead to their biological effects . For example, some quinoline derivatives inhibit the signal transducer and activator of transcription 3 (STAT3), which is involved in cell growth and survival pathways .
Comparison with Similar Compounds
Similar Compounds
- (3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- (3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- (3aR,4S,9bS)-6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Uniqueness
What sets (3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of chlorine atoms at positions 6 and 9 can significantly alter its chemical properties compared to other quinoline derivatives.
Biological Activity
(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and case studies highlighting its efficacy against various diseases.
- Chemical Formula : C₁₃H₁₁Cl₂N₁O₂
- CAS Number : 32809-16-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include chlorination and cyclization processes. The quinoline nucleus has been associated with various biological activities, such as anticancer and antimicrobial effects. Research has focused on optimizing synthesis routes to enhance yield and purity.
Anticancer Activity
Studies have demonstrated that compounds with a quinoline structure exhibit significant anticancer properties. A notable study evaluated the anticancer activity of various quinoline derivatives, including those similar to this compound. The MTT assay was employed to assess cytotoxicity against A549 lung cancer cells. The results indicated that certain derivatives exhibited IC50 values ranging from 356 µM to 519 µM when compared to the standard drug Doxorubicin .
Compound Code | IC50 (µM) | Activity Level |
---|---|---|
MOSB | 356 | High |
NSB | 366 | High |
MSB | 519 | Moderate |
Antimicrobial Activity
Quinoline derivatives have also been studied for their antimicrobial properties. The structural features of this compound suggest potential effectiveness against various bacterial strains. Further research is needed to quantify these effects.
Case Study 1: Anticancer Efficacy
A research project focused on synthesizing a series of quinoline derivatives aimed at evaluating their anticancer activity. The study found that modifications in the molecular structure significantly influenced the anticancer potency. Compounds with dichloro substitutions showed enhanced activity against specific cancer cell lines .
Case Study 2: Inhibition of Dihydroorotate Dehydrogenase
Another important study investigated the compound's role as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine biosynthesis pathway. The compound demonstrated promising IC50 values in the nanomolar range (IC50 = 9.71 ± 1.4 nM), indicating its potential as a therapeutic agent in treating conditions like autoimmune diseases and cancer .
Properties
Molecular Formula |
C13H11Cl2NO2 |
---|---|
Molecular Weight |
284.13 g/mol |
IUPAC Name |
(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H11Cl2NO2/c14-8-4-5-9(15)12-10(8)6-2-1-3-7(6)11(16-12)13(17)18/h1-2,4-7,11,16H,3H2,(H,17,18)/t6-,7+,11-/m0/s1 |
InChI Key |
QUGMMFYCLGONIK-CVJICSNFSA-N |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C(C=CC(=C23)Cl)Cl)C(=O)O |
Canonical SMILES |
C1C=CC2C1C(NC3=C(C=CC(=C23)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.